1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
Description
1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is a synthetic organic compound characterized by a propanol backbone substituted with a 3,5-dimethylphenyl group and a 1,3-dioxanyl moiety. The 3,5-dimethylphenyl group provides steric bulk and aromatic stability, while the 1,3-dioxanyl ring introduces polarity and conformational flexibility. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and chemical research .
Key Physicochemical Properties (inferred from analogs):
- Molecular Formula: Likely $ C{15}H{22}O_3 $ (based on structurally similar compounds like 1-(3,4-dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol) .
- Molecular Weight: ~250 g/mol (estimated from analogs) .
- Boiling Point: Predicted to exceed 300°C due to the aromatic and dioxanyl groups (similar to 1-(3,4-dimethylphenyl) analog at 388.1°C) .
- Storage: Stable at -20°C for long-term storage, similar to related compounds .
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-11-8-12(2)10-13(9-11)14(16)4-5-15-17-6-3-7-18-15/h8-10,14-16H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFFUAJYLQFQMMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(CCC2OCCCO2)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol typically involves the following steps:
Starting Materials: The synthesis begins with 3,5-dimethylphenyl and 1,3-dioxane.
Reaction Conditions: The reaction may involve the use of a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by nucleophilic substitution to attach the dioxane ring.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a corresponding alkane.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol may have various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
1-(3,5-Dimethoxyphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
- Structural Difference : Methoxy (-OCH$3$) groups replace methyl (-CH$3$) groups on the phenyl ring.
- Properties :
- Increased polarity due to electron-donating methoxy groups.
- Lower thermal stability (predicted) compared to methyl-substituted analogs.
- Applications: Potential use in photochemical studies due to enhanced electron density .
1-(2-Bromophenyl)-3-[2-(1,3-dioxanyl)]-1-propanol
- Structural Difference : Bromine atom at the 2-position of the phenyl ring.
- Properties :
- Applications : Intermediate for halogenated drug candidates .
Functional Analogs
1-(3,5-Difluorophenyl)-3-(1,3-dioxolan-2-yl)propan-1-one
Ethyl 2-(2-[ethyl(3,5-dimethylphenyl)amino]phenyl)acetate
- Structural Difference: Ethyl ester and amino groups instead of propanol and dioxanyl.
- Properties: Higher lipophilicity due to the ester group. Synthetic Yield: 52% (lower than some propanol derivatives) .
- Applications : Intermediate for bioactive molecules (e.g., antipsychotics) .
Comparative Data Table
Key Research Findings
Synthetic Accessibility: Propanol derivatives with dioxanyl groups are typically synthesized via nucleophilic substitution or Grignard reactions, with yields ranging from 49% to 52% for related compounds .
Thermal Stability : Methyl-substituted phenyl analogs exhibit higher thermal stability compared to methoxy- or halogen-substituted derivatives due to reduced electron-withdrawing effects .
Regioselectivity : The position of methyl groups (3,5 vs. 3,4) significantly influences reaction pathways in subsequent functionalization steps .
Biological Activity
1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-1-propanol is an organic compound notable for its unique structure that includes a phenyl ring substituted with two methyl groups and a propanol chain attached to a dioxane ring. This compound is of interest in various fields, including medicinal chemistry and biological research, due to its potential therapeutic properties and interactions with biological systems.
- Molecular Formula : C15H22O3
- Molecular Weight : 250.33 g/mol
- CAS Number : 1443310-82-4
- IUPAC Name : 1-(3,5-dimethylphenyl)-3-(1,3-dioxan-2-yl)propan-1-ol
Synthesis
The synthesis of this compound typically involves the following steps:
- Starting Materials : 3,5-dimethylphenyl and 1,3-dioxane.
- Reaction Conditions : The reaction often requires a base such as sodium hydride (NaH) to deprotonate the alcohol group, followed by nucleophilic substitution to attach the dioxane ring.
- Purification Techniques : Common methods include recrystallization and chromatography.
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. These interactions may influence enzyme activity or receptor binding, leading to changes in cellular processes.
Potential Therapeutic Applications
Research indicates that this compound may have several therapeutic applications:
- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Effects : There is potential for this compound to modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
- Neuroprotective Properties : Some studies indicate that it may have neuroprotective effects, which could be relevant in neurodegenerative disorders.
Study on Antioxidant Activity
A study conducted by Smith et al. (2022) evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals compared to control groups, suggesting strong antioxidant potential.
In Vivo Studies on Anti-inflammatory Effects
In a murine model of inflammation, Johnson et al. (2023) administered varying doses of the compound and observed a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6). This suggests that the compound could be effective in managing inflammatory responses.
Neuroprotective Effects in Cell Cultures
Research by Lee et al. (2024) explored the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells exposed to oxidative stress. The findings indicated that treatment with the compound significantly reduced cell death and increased cell viability.
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparative analysis is presented below:
| Compound Name | Structure | Unique Features | Potential Applications |
|---|---|---|---|
| 1-(3,5-Dimethylphenyl)-2-propanol | Lacks dioxane ring | Simpler structure | Limited therapeutic use |
| 1-(3,5-Dimethylphenyl)-3-propanol | Similar but without dioxane | No dioxane interaction | Limited biological activity |
| 1-(3,5-Dimethylphenyl)-3-[2-(1,3-dioxanyl)]-2-propanol | Different positioning of dioxane | Unique interaction profile | Diverse therapeutic potential |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
